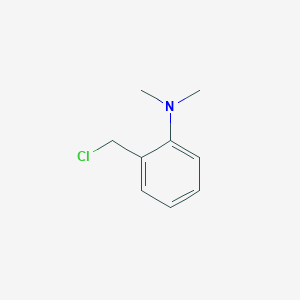

2-(chloromethyl)-N,N-dimethylaniline

Description

Context and Significance within Halogenated Aromatic Amines

Halogenated aromatic hydrocarbons are compounds that contain a benzene (B151609) ring and one or more halogen atoms. iloencyclopaedia.org Aromatic amines are a significant class of chemicals widely used as building blocks and intermediates for manufacturing a variety of products, including polymers, dyes, pesticides, and pharmaceuticals. researchgate.net The introduction of halogen atoms to the aromatic amine structure creates the class of halogenated aromatic amines, which serve as versatile precursors in organic synthesis. rsc.org

2-(chloromethyl)-N,N-dimethylaniline belongs to this class, distinguished by the presence of a chlorine atom within a methyl substituent on the benzene ring, rather than direct halogenation of the ring itself. This specific placement defines it as a benzylic halide derivative. The compound's significance lies in its dual reactivity: the aromatic amine functionality and the reactive alkyl halide group, allowing it to participate in a diverse range of chemical transformations.

Overview of Key Structural Features and Reactivity Implications

The structure of this compound is characterized by an N,N-dimethylaniline core with a chloromethyl group (-CH₂Cl) at the ortho-position of the aromatic ring. This arrangement has profound implications for its chemical behavior.

The N,N-Dimethylamino Group: As a tertiary amine, the dimethylamino group is a powerful electron-donating and activating group. wikipedia.org It increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. wikipedia.org The substitution typically occurs at the ortho- and para-positions. ncert.nic.in In this specific molecule, the presence of substituents at one ortho-position suggests that the para-position is the most likely site for further electrophilic attack.

The Chloromethyl Group: The chloromethyl group functions as a reactive benzylic halide. The proximity of the benzene ring stabilizes the carbocation that can form upon the departure of the chloride ion, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways). This allows for the introduction of a wide variety of nucleophiles at the benzylic carbon, making it a valuable building block for synthesizing more elaborate structures.

Combined Reactivity: The interplay between these two functional groups defines the compound's synthetic utility. The amine group can act as a Lewis base, while the chloromethyl group provides a site for nucleophilic attack. ncert.nic.in For instance, N,N-dimethylaniline, the parent compound, is known to undergo reactions such as nitration and lithiation. wikipedia.org It is also a key precursor in the synthesis of triarylmethane dyes. wikipedia.org The presence of the additional chloromethyl handle on this compound expands its potential as a versatile intermediate for creating a variety of derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₉H₁₂ClN |

| Aniline (B41778) | C₆H₅NH₂ |

| N,N-dimethylaniline | C₈H₁₁N |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-11(2)9-6-4-3-5-8(9)7-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGAEXHFBVIJHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444637 | |

| Record name | 2-(dimethylamino)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106771-59-9 | |

| Record name | 2-(dimethylamino)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Chloromethyl N,n Dimethylaniline

Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a benzylic halide, which confers specific reactivity upon it. The proximity of the chlorine atom to the aromatic ring influences its departure as a leaving group and the stability of potential intermediates.

Transformations to Other Functional Groups (e.g., Aldehyde Formation via Oxidation)

The chloromethyl group can be converted into other functional groups, most notably an aldehyde. A classic method for this transformation is the Kornblum oxidation, which involves reacting a primary halide with dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction proceeds through an alkoxysulfonium salt intermediate, which, in the presence of a base like triethylamine, eliminates to form the aldehyde. researchgate.net

An alternative approach utilizes amine N-oxides as both the oxidant and the base. sciencemadness.org For example, 2-dimethylamino-N,N-dimethylaniline N-oxide has been shown to oxidize primary benzylic bromides to their corresponding aldehydes in high yields under mild conditions. researchgate.net This bifunctional reagent incorporates both the nucleophilic oxygen center and a basic moiety within the same molecule, facilitating the elimination step through a proposed cyclic transition state. researchgate.netresearchgate.net This method can be a useful alternative to the traditional Kornblum procedure. researchgate.net

Reactions of the N,N-Dimethylamino Moiety

The tertiary amine of the N,N-dimethylamino group is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in several characteristic reactions.

Quaternization Reactions of the Tertiary Amine Nitrogen

The nitrogen atom of the N,N-dimethylamino group can act as a nucleophile and react with alkyl halides in a process known as quaternization, or the Menshutkin reaction. semanticscholar.org This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt. The reaction rate is influenced by the steric hindrance of the amine and the alkyl halide, as well as the solvent polarity. semanticscholar.org

Studies on the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride in various solvents have shown that the rate increases with the dielectric constant of the medium, indicating a polar, charge-separated transition state. semanticscholar.org The reaction follows second-order kinetics, being first-order with respect to both the amine and the alkyl halide. semanticscholar.org The activation energy for these reactions can be relatively high, suggesting the process is sterically controlled. semanticscholar.org

| Temperature (K) | Rate Constant k₂ (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH) (kJ mol⁻¹) | Entropy of Activation (ΔS) (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| 300 | Data not specified | Calculated from Arrhenius plot | Calculated from Eyring plot | Negative value indicates an ordered transition state |

| 305 | Data not specified | |||

| 310 | Data not specified | |||

| 315 | Data not specified |

Note: Specific rate constant values were not provided in the source material, but the trend shows an increase with temperature. The negative entropy of activation is a key finding, supporting a highly ordered transition state. semanticscholar.org

Oxidation of the Tertiary Amine to N-Oxides

The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as dimethyldioxirane (B1199080), hydrogen peroxide, or meta-chloroperoxybenzoic acid (m-CPBA). lookchem.comnsf.gov The oxidation of N,N-dimethylanilines with dimethyldioxirane in acetone (B3395972) has been shown to yield the corresponding N-oxides as the sole products. lookchem.com

The reaction is considered an electrophilic process, and its rate is significantly influenced by substituents on the aniline (B41778) ring. lookchem.com Electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down. lookchem.com The reaction is also highly sensitive to the solvent, with rates being greatly accelerated in the presence of water. lookchem.com For instance, the pseudo-first-order rate constant for the oxidation of N,N-dimethyl-4-nitroaniline is dramatically higher in water compared to acetone. lookchem.com These N-oxides are stable compounds that can be isolated and used in further synthetic transformations. nsf.gov

N-Demethylation and Other N-Substituent Modifications

The methyl groups on the tertiary amine can be removed through N-demethylation reactions. One effective method involves the use of chloroformates, such as phenyl chloroformate, which is less toxic than traditional reagents like cyanogen (B1215507) bromide. organic-chemistry.org The reaction proceeds by forming a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. The efficiency of this demethylation can be dramatically enhanced by using ionic liquids as the solvent. organic-chemistry.org

Another pathway for N-demethylation is through oxidation. For example, the metabolism of N,N-dimethylaniline by cytochrome P-450 enzymes results in the formation of N-methylaniline and formaldehyde (B43269). nih.gov Mechanistic studies suggest that this oxidative N-demethylation proceeds through an electron transfer-proton transfer (ET-PT) mechanism. researchgate.net Interestingly, research indicates that the corresponding N-oxide is not an intermediate in this particular cytochrome P-450-catalyzed reaction, as the rate of demethylation of the N-oxide is significantly slower than that of the parent N,N-dimethylaniline. nih.gov

| Substrate | Turnover Number (nmol formaldehyde/min/nmol P-450) |

|---|---|

| N,N-dimethylaniline (DMA) | 25.6 |

| N,N-dimethylaniline N-oxide (DMA N-oxide) | 3.4 |

Electrophilic Aromatic Substitution on the Anilino Ring System

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In 2-(chloromethyl)-N,N-dimethylaniline, the reaction's rate and regiochemical outcome are overwhelmingly controlled by the substituents attached to the benzene (B151609) ring.

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined electronic and steric effects of the dimethylamino (-N(CH₃)₂) and chloromethyl (-CH₂Cl) groups.

The dimethylamino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the nitrogen atom's lone pair of electrons to be delocalized into the benzene ring through resonance. This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene itself. The resonance structures show an increased electron density specifically at the positions ortho and para to the amino group, thereby directing incoming electrophiles to these sites.

In the case of this compound, the powerful resonance effect of the dimethylamino group dominates the directing effects. It strongly activates the positions ortho and para to it. The available positions for substitution are the C4 (para) and C6 (ortho) positions. The C2 position is already occupied by the chloromethyl group. Therefore, electrophilic attack is predominantly directed to the C4 and C6 positions. The steric bulk of the adjacent chloromethyl group at the C2 position may hinder the approach of an electrophile to the C6 position, potentially favoring substitution at the C4 (para) position.

Under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the basic dimethylamino group can be protonated to form an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly deactivating and becomes a meta-director due to its powerful electron-withdrawing inductive effect. This can alter the expected regiochemical outcome of the reaction.

| Substituent | Electronic Effect | Directing Effect |

| -N(CH₃)₂ | Strongly Activating (Resonance) | ortho, para |

| -CH₂Cl | Weakly Deactivating (Inductive) | ortho, para |

| -N⁺H(CH₃)₂ | Strongly Deactivating (Inductive) | meta |

The chlorination of N,N-dimethylaniline derivatives can yield different products depending on the chlorinating agent and reaction conditions, highlighting the competitive nature of substitution at the activated ortho and para positions. For this compound, chlorination is expected to occur at the C4 and C6 positions.

Studies on the parent compound, N,N-dimethylaniline, show that chlorination with molecular chlorine (Cl₂) tends to produce 2-chloro- and 2,4-dichloro-N,N-dimethylaniline as the main products, indicating a preference for the ortho position. acs.org In contrast, using N-chlorosuccinimide (NCS) as the chlorinating agent results in a mixture of 4-chloro- (39%) and 2-chloro-N,N-dimethylaniline (43%), showing less regioselectivity. acs.org

This suggests that for this compound, chlorination with molecular chlorine would likely favor substitution at the remaining ortho position (C6), while NCS might yield a mixture of C4- and C6-chlorinated products.

Furthermore, alternative methods have been developed for selective halogenation. For instance, a protocol using copper(II) chloride (CuCl₂) in an ionic liquid has been shown to achieve high yields and regioselectivity for para-chlorination of unprotected anilines under mild conditions. nih.gov Another approach involves the temporary oxidation of the aniline to an N-oxide, which then directs chlorination with thionyl chloride (SOCl₂) selectively to the ortho position. nih.gov These methods could potentially be applied to control the outcome of the competitive chlorination of this compound.

| Chlorination Reagent | Primary Product(s) on N,N-dimethylaniline | Expected Major Product on 2-(CH₂Cl)-N,N-DMA |

| Cl₂ | ortho-Chloro and 2,4-Dichloro | 6-Chloro and 4,6-Dichloro |

| NCS | Mixture of ortho- and para-Chloro | Mixture of 4-Chloro and 6-Chloro |

| CuCl₂ / Ionic Liquid | para-Chloro | 4-Chloro |

| 1. Oxidation; 2. SOCl₂ | ortho-Chloro | 6-Chloro |

Intermolecular and Intramolecular Cyclization Reactions

The presence of the electrophilic chloromethyl group makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds through both intermolecular and intramolecular cyclization reactions.

While a direct intramolecular cyclization involving the nucleophilic attack of the dimethylamino nitrogen onto the chloromethyl carbon is sterically disfavored due to the formation of a strained four-membered ring, the compound serves as a key building block for more complex heterocycles. For example, it is used in the synthesis of quinazolines and their derivatives. ijirset.com These syntheses often involve multi-step sequences where this compound or a derivative reacts with other reagents to construct the heterocyclic framework.

A notable cyclization for which aniline derivatives are precursors is the Pictet-Spengler reaction, which is a condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnih.gov While this compound is not the direct substrate for this reaction, its functional groups allow for its elaboration into suitable precursors that can then undergo this powerful ring-forming reaction. The versatility of this reaction has made it a cornerstone in the total synthesis of many alkaloids and biologically active compounds. mdpi.com

Radical Reactions and Their Pathways

This compound can participate in radical reactions through two primary pathways: generation of a benzylic radical via homolysis of the C-Cl bond, or formation of a radical cation from the electron-rich N,N-dimethylaniline moiety.

The carbon-chlorine bond in the chloromethyl group can undergo homolytic cleavage under thermal or photochemical conditions, particularly in the presence of a radical initiator, to generate a resonance-stabilized 2-(N,N-dimethylamino)benzyl radical. This reactivity is characteristic of benzyl halides and makes them excellent initiators for controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu In ATRP, a transition metal complex (e.g., a copper-bipyridine complex) reversibly abstracts the chlorine atom, creating a low concentration of the active benzyl radical. This radical can then add to monomer units to grow a polymer chain in a controlled manner, allowing for the synthesis of well-defined polymers with specific architectures. cmu.edunih.gov

The second pathway involves the electron-rich N,N-dimethylaniline ring system. This moiety can undergo a single-electron transfer (SET) to a suitable photoinitiator or oxidant to form an N,N-dimethylaniline radical cation. This reactive intermediate can then participate in various transformations, including cyclization reactions. For instance, in photochemical reactions with N-substituted maleimides, the N,N-dimethylaniline radical cation can initiate a cascade that leads to the formation of complex polycyclic structures like pyrrolo[3,4-c]quinolinoles. researchgate.netresearchgate.netlookchem.com This pathway leverages the electron-donating ability of the dimethylamino group to initiate radical processes under mild, light-induced conditions.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 2-(chloromethyl)-N,N-dimethylaniline are of particular interest due to the presence of the ortho-dimethylamino group, which can exert a profound influence on the reaction mechanism. Generally, ortho-substituted benzyl (B1604629) halides can undergo solvolysis at rates different from their para-isomers, often due to steric hindrance. However, when the ortho-group possesses a nucleophilic center, it can provide intramolecular assistance, accelerating the reaction.

Computational studies on related benzyl halide systems offer insights into the likely transition states and energy profiles for reactions involving this compound. For nucleophilic substitution reactions at a benzylic carbon, the mechanism can range from a concerted SN2 pathway to a stepwise SN1 pathway involving a carbocation intermediate. The stability of the transition state is a key determinant of the reaction rate. For benzyl halides, the transition state can be stabilized by delocalization of charge into the benzene (B151609) ring.

The specific geometry and energy of the transition state are influenced by both the attacking nucleophile and the substituents on the aromatic ring. In the case of this compound, the ortho-dimethylamino group can potentially stabilize a developing positive charge on the benzylic carbon through intramolecular interaction, thereby lowering the activation energy of the reaction.

Nucleophile-electrophile interactions are at the heart of the reactions of this compound. The benzylic carbon, bonded to the electronegative chlorine atom, serves as the electrophilic center. The strength and nature of the attacking nucleophile play a critical role in determining the reaction pathway and rate. Strong nucleophiles tend to favor an SN2 mechanism, where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. In contrast, weaker nucleophiles, often in polar protic solvents, may favor an SN1 mechanism, which proceeds through the formation of a benzyl carbocation.

The ortho-dimethylamino group in this compound can act as an internal nucleophile, leading to the formation of a cyclic intermediate. This intramolecular participation can significantly enhance the rate of chloride displacement compared to a similar compound without the ortho-amino group.

Kinetic Analysis of Reactions Involving Related Systems

Kinetic studies on the solvolysis and other nucleophilic substitution reactions of substituted benzyl chlorides provide a framework for understanding the reactivity of this compound. These studies involve measuring reaction rates under various conditions to determine the factors that influence reactivity.

Kinetic studies on the quaternization of N,N-dimethylaniline with various electrophiles have been conducted, providing a basis for predicting the kinetic behavior of this compound in similar reactions. The reaction order would need to be experimentally determined to confirm the dominant mechanistic pathway.

Activation parameters, such as activation energy (Ea) and the pre-exponential factor (A), are crucial for characterizing the temperature dependence of a reaction rate. These parameters can be determined from the Arrhenius equation by measuring the rate constant at different temperatures. A lower activation energy corresponds to a faster reaction rate.

For the solvolysis of benzyl chloride in various aqueous solvent mixtures, activation parameters have been reported, showing a dependence on the solvent composition. The presence of the ortho-dimethylamino group in this compound is expected to influence these parameters, potentially lowering the activation energy for nucleophilic substitution through anchimeric assistance.

The following table provides hypothetical activation parameters for the solvolysis of a generic benzyl chloride in different solvent systems, illustrating the typical range of values.

| Solvent System | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

|---|---|---|

| Aqueous Ethanol (B145695) | 85 | 1.2 x 10¹¹ |

| Aqueous Acetone (B3395972) | 92 | 3.5 x 10¹⁰ |

| Aqueous Dioxane | 95 | 8.7 x 10⁹ |

The rate of nucleophilic substitution reactions of benzyl halides is sensitive to both steric and electronic effects of substituents on the benzene ring.

Electronic Factors: Electron-donating groups on the aromatic ring can stabilize the transition state of both SN1 and SN2 reactions, thereby increasing the reaction rate. The dimethylamino group is a strong electron-donating group through resonance. In the para position, it would significantly accelerate the reaction. In the ortho position, as in this compound, its electronic effect is more complex and can be coupled with steric and neighboring group participation effects.

The following table summarizes the expected qualitative effects of substituents on the rate of SN2 reactions of benzyl chlorides.

| Substituent Position | Substituent Type | Effect on SN2 Rate | Reason |

|---|---|---|---|

| ortho | Bulky/Inert | Decrease | Steric Hindrance |

| ortho | Nucleophilic | Increase | Anchimeric Assistance |

| para | Electron-donating | Increase | Stabilization of Transition State |

| para | Electron-withdrawing | Decrease | Destabilization of Transition State |

Regioselectivity and Stereoselectivity in Transformations

The transformations of this compound are characterized by a fascinating interplay of electronic and steric factors that dictate the regiochemical and stereochemical outcomes. The presence of the ortho-dimethylamino group introduces mechanistic possibilities that deviate from simple benzylic substitution patterns, leading to a discussion of "normal" versus "abnormal" product formation and the nuanced nature of the substitution mechanism.

In the context of reactions involving this compound, the "normal" product is typically understood as the one arising from a direct nucleophilic substitution at the benzylic carbon, displacing the chloride leaving group. This pathway is characteristic of a standard SN2 reaction. However, the presence of the ortho-dimethylamino group opens up an alternative reaction pathway, leading to what can be described as an "abnormal" product, where substitution occurs at the ortho position of the aromatic ring. This alternative outcome is rationalized through the Sommelet-Hauser rearrangement.

The Sommelet-Hauser rearrangement is a chemical reaction of certain benzyl quaternary ammonium (B1175870) salts. nih.gov In the case of this compound, reaction with a strong base can lead to the in situ formation of a quaternary ammonium salt, which then undergoes rearrangement. The mechanism proceeds through the formation of a nitrogen ylide. Deprotonation of a methyl group on the nitrogen atom is followed by a sciforum.netresearchgate.net-sigmatropic rearrangement, which results in the formation of a new carbon-carbon bond at the ortho position of the benzene ring. Subsequent tautomerization leads to the final ortho-substituted product.

The control between the "normal" (direct substitution) and "abnormal" (Sommelet-Hauser rearrangement) product formation is highly dependent on the reaction conditions, particularly the nature of the base and the solvent.

Strong, non-nucleophilic bases such as sodium amide or potassium tert-butoxide favor the Sommelet-Hauser rearrangement by promoting the formation of the necessary ylide intermediate without competing in a direct SN2 reaction.

Nucleophilic reagents , on the other hand, are more likely to lead to the "normal" SN2 product through direct attack at the benzylic carbon.

The choice of solvent also plays a crucial role. Polar aprotic solvents can facilitate both SN2 reactions and the formation of ylides, making the outcome sensitive to the specific substrate and nucleophile/base combination.

A hypothetical representation of the factors influencing the reaction pathway is presented in the table below.

| Reaction Condition | Predominant Reaction Pathway | Major Product Type |

|---|---|---|

| Strong Nucleophile (e.g., CN-, RS-) | SN2 Substitution | "Normal" - Direct Substitution Product |

| Strong, Non-nucleophilic Base (e.g., NaNH2, t-BuOK) | Sommelet-Hauser Rearrangement | "Abnormal" - Ortho-Substituted Product |

| Weak Nucleophile/Base | Slow or No Reaction | Starting Material Recovery |

The nucleophilic substitution at the benzylic carbon of this compound is expected to proceed via an SN2 mechanism or a mechanism with significant SN2 character. Primary benzylic halides, in general, are good substrates for SN2 reactions due to the relatively unhindered nature of the reaction center and the ability of the phenyl ring to stabilize the transition state.

The key question is whether the reaction is a "pure" SN2 process or if it exhibits characteristics of a borderline SN2 mechanism, which implies a greater degree of charge separation and carbocationic character in the transition state. The presence of the ortho-dimethylamino group is a critical factor in this mechanistic consideration.

The ortho-dimethylamino group can exert a significant electronic influence on the reaction. It is an electron-donating group, which can stabilize a developing positive charge at the benzylic position through resonance. This stabilization could favor a transition state with more carbocationic character, pushing the mechanism towards the SN1 end of the spectrum. However, the nitrogen atom's lone pair can also participate directly in the reaction through neighboring group participation (NGP) , also known as anchimeric assistance. wikipedia.org

The transition state of the SN2 reaction of a benzylic halide is stabilized by the delocalization of electron density into the aromatic ring. The ortho-dimethylamino group would enhance this stabilization. A computational study on the SN2 reaction of substituted benzyl bromides has shown that the reactivity is governed by the electrostatic interaction between the reacting fragments. researchgate.net

Considering these factors, the nucleophilic substitution of this compound is likely to be a highly facile SN2 reaction. Whether it is a "pure" SN2 or a borderline case would depend on the specific nucleophile and solvent. A powerful nucleophile in a polar aprotic solvent would strongly favor a concerted SN2 pathway. A weaker nucleophile in a more ionizing solvent might allow for a transition state with more charge separation, thus exhibiting borderline characteristics.

The following table summarizes the expected mechanistic features and how they might be influenced by the ortho-dimethylamino group.

| Mechanistic Feature | Expected Influence of the ortho-Dimethylamino Group | Rationale |

|---|---|---|

| Reaction Rate | Accelerated | Neighboring group participation and/or electronic stabilization of the transition state. |

| Transition State Character | Potentially more charge-separated (borderline SN2) | Resonance stabilization of developing positive charge at the benzylic center. |

| Stereochemistry | Retention (if NGP is dominant) or Inversion (if direct SN2) | NGP proceeds through a double inversion, leading to overall retention. |

Without specific experimental kinetic data, a definitive assignment of the mechanism as purely SN2 or borderline remains speculative. However, the available evidence from analogous systems strongly suggests a mechanism with significant SN2 character, accelerated and potentially influenced by the participation of the ortho-dimethylamino group.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Studies

Quantum chemical calculations are instrumental in exploring the electronic characteristics and predicting the reactivity of 2-(chloromethyl)-N,N-dimethylaniline. By modeling the molecule's electron distribution and orbital interactions, a comprehensive picture of its chemical nature can be developed.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. For derivatives of N,N-dimethylaniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict molecular geometries with high accuracy. tandfonline.comsphinxsai.com

In the case of this compound, the geometry is largely defined by the orientation of the N,N-dimethylamino and chloromethyl groups relative to the phenyl ring. The introduction of the chloromethyl group at the ortho position induces steric hindrance, which is expected to cause the dimethylamino group to twist out of the plane of the benzene (B151609) ring. researchgate.net This deviation from planarity affects the p-π conjugation between the nitrogen lone pair and the aromatic system, a key factor influencing the molecule's electronic properties. researchgate.net

Optimized geometric parameters, such as bond lengths and angles, provide the foundation for calculating other electronic properties.

Note: The values are generalized based on studies of similar substituted anilines and N,N-dimethylaniline. Specific values for this compound require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and the nature of its chemical reactions. rsc.org

For N,N-dimethylaniline derivatives, the HOMO is typically localized on the aniline (B41778) ring and the nitrogen atom of the dimethylamino group, reflecting its electron-donating character. The LUMO, conversely, is usually distributed over the aromatic ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability. slideshare.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Formula | Significance | Expected Trend for this compound |

|---|---|---|---|

| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Lowered by the inductive effect of the chloromethyl group. |

| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lowered by the chloromethyl substituent. |

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | The net effect on the gap depends on the relative lowering of HOMO and LUMO. |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Measures resistance to change in electron distribution. | Directly related to the energy gap. numberanalytics.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. | Influenced by the electronegative Cl and N atoms. numberanalytics.com |

Note: These trends are qualitative predictions based on FMO theory and data from related substituted anilines. tandfonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into a more intuitive Lewis structure of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method is particularly useful for quantifying charge distribution and analyzing hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.org

In NBO analysis, the calculated atomic charges (Natural Population Analysis, NPA) are considered more reliable than those from other methods like Mulliken population analysis because they are less dependent on the basis set used in the calculation. researchgate.netstackexchange.com For this compound, NBO analysis would reveal the charge distribution across the molecule. The nitrogen and chlorine atoms are expected to carry negative charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would be more positive.

Furthermore, NBO analysis quantifies delocalization effects through second-order perturbation theory, which measures the stabilization energy (E(2)) associated with donor-acceptor interactions (e.g., lone pair to antibonding orbital). wisc.edu A key interaction in aniline derivatives is the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the phenyl ring (nN → π*ring), which stabilizes the molecule. The steric hindrance from the ortho-chloromethyl group would likely reduce the planarity, thereby weakening this interaction compared to para-substituted analogues.

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| n(N) | π*(Cring-Cring) | Lone Pair → Antibonding π | Indicates p-π conjugation; crucial for the electronic properties of anilines. |

| n(Cl) | σ(C-H) or σ(C-C) | Lone Pair → Antibonding σ | Represents hyperconjugative delocalization from the chlorine atom. materialsciencejournal.org |

| σ(C-H) | σ*(C-Cl) | Bonding σ → Antibonding σ | Intramolecular charge transfer that contributes to stability. |

Note: The specific stabilization energies (E(2)) would require a dedicated NBO calculation for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. researchgate.net

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. thaiscience.info

For this compound, the MEP map would show a region of significant negative potential around the nitrogen atom of the dimethylamino group, corresponding to its lone pair of electrons. researchgate.net This site is the primary center for electrophilic attack, such as protonation. Another negative region would be associated with the chlorine atom. researchgate.net Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive electrostatic potential. Such maps are crucial for understanding how the molecule will interact with other reagents, solvents, or biological receptors. tandfonline.com

Mechanistic Investigations using Quantum Chemical Methods

Beyond static properties, quantum chemical methods are essential for exploring the dynamics of chemical reactions, including the elucidation of reaction mechanisms.

Understanding a chemical reaction mechanism involves characterizing the potential energy surface (PES), which maps the energy of a molecular system as a function of its geometry. Key features on the PES include minima, corresponding to stable reactants and products, and first-order saddle points, which represent transition states (TS). q-chem.com

For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the chloromethyl group. The C-Cl bond is relatively labile and can be cleaved to form a benzylic carbocation intermediate or participate in a concerted substitution reaction. nih.gov

Computational methods can be used to model this process:

Potential Energy Surface Scans: A "relaxed" PES scan involves systematically changing a specific geometric coordinate (e.g., the C-Cl bond length) and optimizing the rest of the molecular geometry at each step. q-chem.com This procedure helps to map out the minimum energy path from reactant to product and provides an initial guess for the transition state structure. q-chem.com

Transition State Localization: Once an approximate TS structure is found, more sophisticated algorithms are used to locate the exact saddle point on the PES. The located TS is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Cl bond and formation of a new bond). nih.gov

These calculations provide the activation energy (the energy difference between the reactant and the transition state), which is the primary determinant of the reaction rate. Studies on the solvolysis of substituted benzyl (B1604629) chlorides have shown how electronic effects from ring substituents influence these activation barriers and can even shift the reaction mechanism from a concerted (SN2-like) to a stepwise (SN1-like) pathway. nih.govnih.gov

Activation Energy Calculations and Reaction Energetics

While specific published studies detailing the activation energy calculations for reactions involving this compound are not prominent in the surveyed scientific literature, the methodology to perform such a study is well-established. For a typical reaction, such as a nucleophilic substitution at the benzylic carbon, a computational chemist would:

Optimize the geometries of the reactant molecules (this compound and a nucleophile).

Propose a reaction pathway and locate the transition state structure.

Perform a frequency calculation to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Optimize the geometry of the products.

These calculations allow for the comparison of competing reaction pathways and provide quantitative predictions of reaction rates and feasibility.

Ab Initio and Semi-Empirical Molecular Orbital (MO) Calculations

The electronic structure and properties of this compound can be investigated using a hierarchy of molecular orbital (MO) methods, broadly categorized as ab initio and semi-empirical.

Ab Initio Methods: The term ab initio, meaning "from the beginning," refers to methods based on first principles of quantum mechanics without the use of experimental data in the formulation of the method. fcien.edu.uy These calculations solve the Schrödinger equation using a series of rigorous mathematical approximations. The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed. While computationally demanding, these methods can provide highly accurate predictions of molecular geometries, energies, and other electronic properties.

Semi-Empirical Methods: Semi-empirical molecular orbital methods are also based on the Hartree-Fock formalism but are significantly faster than their ab initio counterparts. wikipedia.orgtau.ac.il This speed is achieved by omitting or approximating certain complex integrals and introducing parameters derived from experimental data (empirically) to compensate for the approximations. researchgate.netyoutube.com Methods like AM1, PM3, and the more recent PM7 are variations of the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgmpg.de Although generally less accurate than ab initio methods, they are invaluable for studying very large molecules where more rigorous calculations would be computationally prohibitive. tau.ac.il

For this compound, these methods would be used to calculate fundamental properties such as optimized molecular geometry, orbital energies (HOMO/LUMO), and dipole moments.

| Method Type | Basis of Calculation | Relative Cost | General Accuracy |

| Ab Initio | First principles of quantum mechanics; no empirical parameters. | High | High to Very High |

| Semi-Empirical | Quantum mechanics formalism with approximations and empirical parameters. | Low | Moderate |

Spectroscopic Property Predictions

Computational methods are instrumental in predicting and interpreting various types of molecular spectra.

NMR Chemical Shifts via Gauge-Independent Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods has become a routine and powerful tool. The most common and reliable approach combines Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method. nih.govrsc.org

The process involves first optimizing the molecule's three-dimensional geometry at a suitable level of theory. Subsequently, the GIAO method is used to calculate the isotropic magnetic shielding constants for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. rsc.orgchemrxiv.org

While a specific data table of predicted NMR shifts for this compound is not available in the cited literature, the GIAO-DFT method is fully capable of providing such data to aid in experimental spectra assignment.

Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Theoretical calculations can simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra, providing valuable insights that complement experimental findings.

Vibrational Spectra (IR/Raman): Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. DFT methods, such as B3LYP, are widely used for this purpose and can accurately predict the frequencies and intensities of IR and Raman bands. sphinxsai.com These calculations help in the assignment of complex experimental spectra by correlating specific vibrational modes with observed peaks. For this compound, calculations would predict characteristic frequencies for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and the C-Cl stretching mode, among others. scirp.org

Electronic Spectra (UV-Vis): Electronic spectra, which arise from transitions between electronic states, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. For an aromatic compound like this compound, these calculations would typically predict π → π* transitions associated with the aniline chromophore.

Advanced Theoretical Concepts in Chemical Reactivity

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of a molecule's reactivity from its electronic structure. nih.govscirp.org

Global and Local Reactivity Descriptors (e.g., Fukui Functions, HSAB Principle)

Global Reactivity Descriptors: These descriptors characterize the reactivity of the molecule as a whole. researchgate.net They are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (E(HOMO) + E(LUMO)) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / η | Ease of polarization. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile. |

Local Reactivity Descriptors: While global descriptors describe the entire molecule, local descriptors identify the most reactive sites within the molecule. The Fukui function , f(r), is a primary local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov

f⁺(r): Describes reactivity towards a nucleophilic attack (attack by an electron donor). A high value of f⁺ indicates a site that is susceptible to receiving electrons.

f⁻(r): Describes reactivity towards an electrophilic attack (attack by an electron acceptor). A high value of f⁻ indicates a site that is most likely to donate electrons. nih.gov

These functions align with the Hard and Soft Acids and Bases (HSAB) principle, which states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. The local softness of a site can be related to the Fukui function, providing a quantitative basis for predicting regioselectivity. nih.gov

For this compound, a Fukui function analysis would likely identify:

The nitrogen atom as a primary site for electrophilic attack (high f⁻) due to its lone pair.

The benzylic carbon atom (bonded to chlorine) as a primary site for nucleophilic attack (high f⁺) due to the electron-withdrawing nature of the chlorine atom.

The ortho and para positions of the aromatic ring as additional sites susceptible to electrophilic attack (high f⁻), activated by the strong electron-donating dimethylamino group.

Exploration of Nonlinear Optical (NLO) and Optoelectronic Properties

While direct computational or experimental studies on the nonlinear optical (NLO) and optoelectronic properties of this compound are not extensively available in the current body of scientific literature, theoretical investigations into structurally similar substituted anilines and N,N-dimethylanilines provide a framework for understanding its potential in these areas. The NLO and optoelectronic characteristics of organic molecules are largely governed by the nature and positioning of electron-donating and electron-withdrawing groups on a π-conjugated system.

In this compound, the N,N-dimethylamino group acts as a potent electron-donating group (EDG), significantly increasing the electron density of the aniline ring. Conversely, the chloromethyl group, situated at the ortho position, is generally considered to be a weak electron-withdrawing group (EWG). This donor-acceptor (D-A) arrangement, even with a weak acceptor, is a fundamental prerequisite for second-order NLO activity.

Computational studies on various N,N-dimethylaniline derivatives have demonstrated that strategic substitution can lead to significant first-order hyperpolarizability (β), a key measure of a molecule's NLO response. mq.edu.au The efficiency of intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is a critical factor influencing the magnitude of β. For instance, studies have shown that the first-order hyperpolarizability increases when compounds feature a strong donor, like the N,N-dimethylamino group. mq.edu.au

The optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the corresponding energy gap, are also heavily influenced by the substituents. The strong electron-donating N,N-dimethylamino group is expected to raise the HOMO energy level, while the weakly electron-withdrawing chloromethyl group would slightly lower the LUMO energy level. This modulation of the frontier molecular orbitals dictates the molecule's absorption and emission characteristics, as well as its potential utility in optoelectronic devices. Theoretical studies on aniline co-oligomers have shown that modifications to the molecular structure can tune the band gap and absorption wavelengths. physchemres.org

To illustrate the potential NLO and optoelectronic properties of this compound, a comparative data table can be constructed based on theoretical calculations of related aniline derivatives. The following table presents representative calculated values for N,N-dimethylaniline and a nitro-substituted derivative to demonstrate the impact of a strong electron-withdrawing group, offering a qualitative expectation for the subject compound.

| Compound | Donor Group | Acceptor Group (Position) | Calculated First Hyperpolarizability (β) (a.u.) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|---|

| N,N-dimethylaniline | -N(CH₃)₂ | None | 1.5 x 10³ | 5.8 |

| 4-Nitro-N,N-dimethylaniline | -N(CH₃)₂ | -NO₂ (para) | 15.2 x 10³ | 4.5 |

| This compound (Expected) | -N(CH₃)₂ | -CH₂Cl (ortho) | Moderate | ~5.5 |

Note: The values for N,N-dimethylaniline and 4-Nitro-N,N-dimethylaniline are representative values from computational studies on similar systems and are provided for comparative purposes. The values for this compound are hypothetical estimations based on the electronic nature of its substituents.

The expected moderate first hyperpolarizability for this compound stems from the weaker electron-withdrawing nature of the chloromethyl group compared to a nitro group. The HOMO-LUMO energy gap is anticipated to be slightly lower than that of unsubstituted N,N-dimethylaniline due to the presence of the weak acceptor group. Further computational studies employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be necessary to provide precise quantitative data for the NLO and optoelectronic properties of this compound. physchemres.org

Advanced Applications in Organic Synthesis and Chemical Research

2-(chloromethyl)-N,N-dimethylaniline as a Versatile Synthetic Intermediate

The unique arrangement of functional groups in this compound provides a gateway to numerous chemical transformations. The chloromethyl group is an excellent electrophilic site, susceptible to nucleophilic substitution, while the dimethylamino group strongly influences the reactivity of the aromatic ring, directing further substitutions.

Building Block for Functionalized Aromatic Compounds

The inherent reactivity of this compound makes it an ideal starting material for creating more complex functionalized aromatic compounds. The chlorine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups at the benzylic position. This straightforward substitution allows for the synthesis of molecules with tailored electronic and steric properties.

Furthermore, the dimethylamino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. uci.edu This directing effect, combined with the steric hindrance it provides, allows for regioselective functionalization of the aromatic ring. For instance, Friedel-Crafts reactions, which are typically challenging with amines due to the Lewis acidic nature of the catalysts, can be performed under specific conditions to introduce new carbon skeletons to the aromatic system. nih.govquora.com This dual reactivity—at the benzylic position and on the aromatic ring—cements its role as a versatile building block.

Precursor for Heterocyclic Scaffolds (e.g., Quinoline (B57606) and Quinazolinone Derivatives)

One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. Specifically, it is a key precursor for quinoline and quinazolinone derivatives.

Quinazolinones, for example, can be synthesized from anthranilic acid precursors. The process often involves the reaction of an anthranilic acid with chloroacetyl chloride to form an intermediate like 2-(chloromethyl)-4H-benzo[d] nih.govnih.govoxazin-4-one. nih.govresearchgate.net This intermediate can then be reacted with various nucleophiles to construct the quinazolinone core. While not a direct reaction from this compound, related structures like 2-chloromethyl-4(3H)-quinazolinones serve as crucial intermediates for synthesizing novel anticancer agents with 4-anilinoquinazoline (B1210976) scaffolds. mdpi.com Research has demonstrated the synthesis of various 2-(chloromethyl)-3-substituted-quinazolin-4(3H)-one derivatives which exhibit significant antimicrobial activities. nih.gov

The synthesis of quinoline derivatives, another important class of heterocycles, often involves cyclization reactions of appropriately substituted anilines. nih.goviipseries.org The functional handles present in derivatives of this compound can be elaborated and then cyclized to form the quinoline ring system, making it a valuable starting point for these complex structures. researchgate.net

Role in the Synthesis of Chiral Compounds and Stereoselective Routes

In the field of asymmetric synthesis, controlling the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are often employed to guide reactions to produce a specific stereoisomer. numberanalytics.comresearchgate.net While direct use of this compound as a chiral auxiliary is not widely documented, its derivatives can be incorporated into more complex structures that act as chiral ligands or auxiliaries. nih.govuwindsor.ca

The ability to functionalize the molecule at multiple sites allows for the attachment of chiral moieties. Once such a chiral derivative is created, it can be used to direct the stereochemical outcome of subsequent reactions. For example, a chiral alcohol could displace the chloride, introducing a stereocenter. This modified molecule could then be used in reactions where the chiral group influences the approach of reagents, leading to a stereoselective synthesis of the desired product. rsc.orgmdpi.com This strategy is fundamental to creating enantiomerically pure compounds, which is especially critical in the pharmaceutical industry.

Development of Novel Reagents and Catalysts

The structure of this compound can be modified to create novel reagents and catalysts. The nitrogen of the dimethylamino group can act as a coordination site for metals, while the benzylic position can be functionalized to tune the steric and electronic properties of the resulting ligand.

For example, by replacing the chlorine with a phosphine (B1218219) group, a bidentate ligand could be synthesized. Such ligands are crucial in homogeneous catalysis, forming stable and reactive complexes with transition metals like palladium, rhodium, or gold. These catalysts can be designed for a variety of transformations, including cross-coupling reactions, hydrogenations, and hydroarylations. nih.gov Furthermore, polymer-supported catalysts can be developed by tethering derivatives of the compound to a polymer backbone, such as polystyrene. justia.com This approach facilitates catalyst recovery and reuse, which is a key principle of green chemistry.

Contributions to Dye Chemistry Research as a Precursor

N,N-dimethylaniline is a well-established precursor in the synthesis of various dyes, particularly triphenylmethane (B1682552) dyes like Malachite Green and Crystal Violet, and numerous azo dyes. researchgate.netbiosynth.comalfa-chemistry.com These dyes are synthesized through electrophilic substitution on the electron-rich aromatic ring, a reaction for which the dimethylamino group makes the molecule highly suitable. researchgate.netsciencemadness.org

This compound serves as a functionalized version of this core structure. The chloromethyl group can be used to link the dye molecule to other structures or to modify its properties. In azo dye synthesis, a primary aromatic amine is diazotized and then coupled with an electron-rich component, such as an N,N-dimethylaniline derivative. researchgate.netresearchgate.netplantarchives.org The presence of the chloromethyl group offers a reactive site for post-synthesis modification of the dye, allowing for the creation of new dye molecules with tailored properties for specific applications in textiles, materials science, and as biological stains. researchgate.net

Research in Agrochemicals and Related Areas

The search for new and effective agrochemicals, such as insecticides, herbicides, and fungicides, is a continuous effort. Many successful pesticides are complex organic molecules, often containing heterocyclic rings. mdpi.com The versatility of this compound as a precursor for heterocycles makes it a valuable starting point in agrochemical research.

Synthetic pathways that build upon this scaffold can lead to novel molecular frameworks for biological screening. For instance, the synthesis of trifluoromethylpyridine derivatives, a key structural motif in many modern agrochemicals, often starts from functionalized pyridine (B92270) or benzene (B151609) rings. semanticscholar.orgnih.gov The ability to construct complex molecules from this compound allows researchers to create libraries of new compounds to be tested for pesticidal activity. chemicalbook.comnih.gov

Analytical Methodologies for Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons) within a molecule. For 2-(chloromethyl)-N,N-dimethylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the chloromethyl group, and the protons of the two N-methyl groups. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing chloromethyl group. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below, based on established substituent effects on the aniline (B41778) scaffold.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analogous structures and known substituent effects.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C3-H to C6-H) | 6.8 - 7.4 | Multiplet (m) | 4H |

| Benzylic (-CH₂Cl) | ~4.6 | Singlet (s) | 2H |

| N-Methyl (-N(CH₃)₂) | ~2.7 | Singlet (s) | 6H |

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. The spectrum of this compound would display signals for the six aromatic carbons, the chloromethyl carbon, and the N-methyl carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on analogous structures and known substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | ~152 |

| Aromatic (C-CH₂Cl) | ~135 |

| Aromatic (C-H) | 115 - 130 |

| Chloromethyl (-CH₂Cl) | ~45 |

| N-Methyl (-N(CH₃)₂) | ~43 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for confirming the precise connectivity.

COSY would establish the coupling relationships between adjacent aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for confirming the ortho position of the chloromethyl group by observing a correlation between the benzylic protons (-CH₂Cl) and the aromatic carbons C1 and C3.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The key functional groups in this compound would produce characteristic absorption bands. For instance, the presence of C-H bonds in the aromatic ring and aliphatic groups, the C-N bond, the C-Cl bond, and the aromatic C=C bonds can be confirmed.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information on the molecular structure.

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for analogous compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₃, -CH₂) | Stretch | 3000 - 2850 |

| Aromatic C=C | Ring Stretch | 1600 - 1450 |

| C-N (Aromatic Amine) | Stretch | 1360 - 1250 |

| C-Cl (Alkyl Halide) | Stretch | 800 - 600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (molecular weight: 169.65 g/mol ) would exhibit a molecular ion peak (M⁺˙). The fragmentation pattern would provide evidence for the structure. Key expected fragments include the loss of a chlorine atom, the loss of the entire chloromethyl group, and the loss of methyl groups from the nitrogen atom.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would confirm the molecular formula C₉H₁₂ClN by matching the experimentally measured exact mass to the calculated value (169.0658 for the most abundant isotopes). nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [C₉H₁₂ClN]⁺˙ | Molecular Ion (M⁺˙) | 169/171 (isotope pattern) |

| [C₉H₁₂N]⁺ | [M-Cl]⁺ | 134 |

| [C₈H₁₀N]⁺ | [M-CH₂Cl]⁺ | 120 |

| [C₈H₉ClN]⁺˙ | [M-CH₃]⁺˙ | 154/156 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region corresponding to π → π* transitions of the benzene (B151609) ring. The N,N-dimethylamino group acts as a strong auxochrome, which typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the absorption intensity compared to unsubstituted benzene. The absorption spectrum of the closely related N,N-dimethylaniline shows an excitation peak at approximately 298 nm. aatbio.com The position of the chloromethyl group may cause minor shifts in the absorption maxima.

Chromatographic Separation Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a compound and for analyzing its concentration in complex samples.

Gas Chromatography (GC): GC is a premier technique for separating and analyzing volatile and semi-volatile compounds without decomposition. For this compound, GC analysis would typically employ a high-resolution capillary column (e.g., with a non-polar or mid-polar stationary phase like SE-54) and a temperature-programmed oven to ensure efficient separation from starting materials, byproducts, or isomers. epa.gov The compound's purity can be determined from the relative area of its peak in the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical tool. epa.gov As components elute from the GC column, they are introduced directly into the mass spectrometer. This allows for the definitive identification of the compound based on both its retention time (from GC) and its unique mass spectrum (from MS). GC-MS is the gold standard for confirming the identity of the compound in a mixture and for distinguishing it from structurally similar isomers which might have very close retention times but different fragmentation patterns. d-nb.infotandfonline.com

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and its combination with Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of this compound within complex mixtures. researchgate.netdeakin.edu.au These techniques are particularly valuable in contexts such as synthetic reaction monitoring and purity assessment, where multiple components may be present.

In a typical HPLC analysis of N,N-dimethylaniline derivatives, a reversed-phase (RP) column, such as a C18 column, is often employed. sielc.comresearchgate.net The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be buffered or contain additives like formic acid to improve peak shape and ionization for MS detection. sielc.comnih.gov

When coupled with mass spectrometry, LC-MS provides an additional layer of specificity, enabling definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. ucl.ac.uk Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method that typically produces an intact molecular ion. nih.govnih.gov This capability is crucial for distinguishing this compound from isomers or structurally related impurities that might co-elute chromatographically. The high sensitivity and selectivity of LC-MS make it indispensable for trace-level analysis in complex matrices. nih.govucl.ac.uk

The following table outlines a hypothetical set of parameters for an LC-MS method suitable for analyzing this compound in a complex sample.

| Parameter | Specification | Purpose |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides high resolution and fast analysis times. |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separates the target compound from other components based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component (strong solvent) for eluting the compound. |

| Gradient Elution | 5% to 95% B over 10 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to ensure efficient separation. |

| Injection Volume | 2 µL | Standard volume for introducing the sample into the system. |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for confident identification. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the aniline derivative to produce [M+H]⁺ ions. |

| Data Acquisition | MS/MS (Tandem Mass Spectrometry) | Fragments the parent ion to generate a characteristic spectrum for structural confirmation. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and for preliminary screening of sample purity. libretexts.organalyticaltoxicology.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. rsc.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. rsc.org A reference spot of the starting material is often applied alongside the reaction mixture for comparison. libretexts.org The plate is then developed in a sealed chamber containing a suitable mobile phase, usually a mixture of nonpolar and polar organic solvents such as hexane (B92381) and ethyl acetate (B1210297). rsc.org The ratio of these solvents is optimized to achieve good separation between the reactant and product spots.

As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing this compound, will appear and intensify. libretexts.org Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining with a chemical reagent like potassium permanganate (B83412) or iodine vapor. analyticaltoxicology.com By comparing the relative positions (retention factor, Rf) of the spots, a qualitative assessment of the reaction's conversion can be made. rsc.org

The following table illustrates how TLC data might be recorded to monitor a reaction producing this compound.

| Time (hours) | Reactant Spot (Rf = 0.5) | Product Spot (Rf = 0.3) | Observations |

| 0 | Intense | Not visible | Reaction initiated. Only starting material is present. |

| 1 | Moderate | Faint | Product formation has begun. |

| 2 | Faint | Moderate | Significant conversion of reactant to product. |

| 4 | Not visible | Intense | Reaction appears complete; reactant is consumed. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique can provide unambiguous structural elucidation of this compound, revealing exact bond lengths, bond angles, and conformational details of the molecule in the solid state.

The process requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. rigaku.com The intensities and positions of these spots are meticulously measured as the crystal is rotated.

This diffraction data is then processed using complex mathematical algorithms to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete and highly accurate molecular structure. mdpi.com In addition to the intramolecular details, the analysis also reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds. nih.gov While the specific crystal structure for this compound is not detailed here, the technique itself provides the foundational data for its solid-state characterization. rsc.org

Microanalysis for Elemental Composition

Microanalysis, specifically combustion analysis, is a fundamental technique used to determine the elemental composition of a pure organic compound. It serves as a crucial check for the purity and identity of a synthesized sample of this compound.

In this method, a small, precisely weighed amount of the compound is combusted at high temperature in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The amount of chlorine is typically determined by other methods, such as titration after combustion. From the masses of the combustion products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. elementalmicroanalysis.com

These experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula of this compound, which is C₉H₁₂ClN. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and high degree of purity.

The table below shows the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 63.71 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.13 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.90 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.26 |

| Total | C₉H₁₂ClN | 169.655 | 100.00 |

Q & A

Basic: What are the common synthetic routes for preparing 2-(chloromethyl)-N,N-dimethylaniline, and how are the products characterized?

Answer:

A standard synthesis involves chlorination of (dimethylamino)phenylmethanol using thionyl chloride (SOCl₂). The reaction proceeds in dry CH₂Cl₂ at 0°C, followed by neutralization with sodium bicarbonate and purification via solvent removal. Typical yields exceed 90%, with characterization by ¹H/¹³C NMR :

- ¹H NMR (CDCl₃) : δ 7.45 (dd, 1H), 7.28 (ddd, 1H), 7.11 (d, 1H), 4.79 (s, 2H), 2.74 (s, 6H) .

- ¹³C NMR (CDCl₃) : δ 132.1, 131.2, 130.3, 129.3, 123.8, 45.3, 42.7 .

This method avoids chromatography, making it scalable for research applications.

Basic: What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : Assigns aromatic protons (δ 7.1–7.5 ppm) and chloromethyl/amine groups (δ 4.8 ppm, 2.7 ppm) .

- IR spectroscopy : Peaks at ~700 cm⁻¹ (C-Cl stretch) and ~2800 cm⁻¹ (C-H stretch of N-CH₃) confirm functional groups .

- HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns for chlorine .

Silica gel TLC (hexane/CH₂Cl₂) is used for purity assessment, with UV visualization at 254 nm.

Advanced: How can this compound be utilized as a precursor in designing ligands for palladium-catalyzed cross-coupling reactions?

Answer: